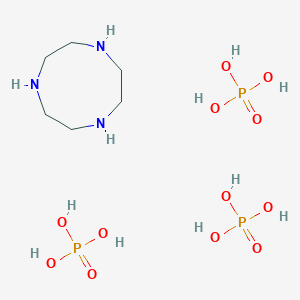
Phosphoric acid;1,4,7-triazonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-triazonane typically involves the macrocyclization of diethylene triamine using ethylene glycol ditosylate . The reaction proceeds as follows:
- Diethylene triamine is reacted with ethylene glycol ditosylate to form a cyclic intermediate.
- The intermediate undergoes cyclization to form 1,4,7-triazonane.
The reaction conditions generally involve refluxing the reactants under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of 1,4,7-triazonane derivatives often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4,7-Triazonane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert 1,4,7-triazonane into different reduced forms.
Substitution: The nitrogen atoms in 1,4,7-triazonane can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
Phosphoric acid;1,4,7-triazonane has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphoric acid;1,4,7-triazonane involves its ability to form stable complexes with metal ions. The tridentate ligand 1,4,7-triazonane coordinates with metal ions through its nitrogen atoms, forming a stable chelate complex. This complexation can influence the reactivity and stability of the metal ions, making them suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: A similar tridentate ligand with four nitrogen atoms, used in similar applications.
Piperazine: A simpler cyclic compound with two nitrogen atoms, used as a building block in organic synthesis.
Uniqueness
Phosphoric acid;1,4,7-triazonane is unique due to its combination of phosphoric acid and 1,4,7-triazonane, providing both acidic and chelating properties. This dual functionality makes it versatile for various applications, including coordination chemistry, bioimaging, and industrial catalysis .
Properties
CAS No. |
827340-60-3 |
|---|---|
Molecular Formula |
C6H24N3O12P3 |
Molecular Weight |
423.19 g/mol |
IUPAC Name |
phosphoric acid;1,4,7-triazonane |
InChI |
InChI=1S/C6H15N3.3H3O4P/c1-2-8-5-6-9-4-3-7-1;3*1-5(2,3)4/h7-9H,1-6H2;3*(H3,1,2,3,4) |
InChI Key |
CFTQWPIYOAZZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCN1.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















